N,N-Dimethyl-L-Valine

Übersicht

Beschreibung

N,N-Dimethyl-L-Valin ist ein Derivat der Aminosäure L-Valin, das sich durch das Vorhandensein von zwei Methylgruppen am Stickstoffatom innerhalb der Aminogruppe der Aminosäure auszeichnet. Diese einzigartige Struktur macht es für verschiedene Anwendungen wertvoll, wie z. B. die Peptid- und Proteinsynthese sowie die Forschung zu biochemischen und physiologischen Effekten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N,N-Dimethyl-L-Valin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Methylierung von L-Valin unter Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) unter kontrollierten Temperaturbedingungen statt .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von N,N-Dimethyl-L-Valin oft die mikrobielle Synthese aufgrund ihrer hohen Stereoselektivität und des umweltfreundlichen Verfahrens. Mikrobielle asymmetrische Degradation von DL-Valin und mikrobielle stereoselektive Hydrolyse von N-Acyl-DL-Valin durch N-Acyl-D-Aminosäureamidohydrolase sind einige der angewandten Methoden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N,N-Dimethyl-L-Valin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Verschiedene Alkylhalogenide in Gegenwart einer Base.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von N-alkylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

N,N-Dimethyl-L-Valine serves as an important intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its N-methylated derivatives are particularly valuable due to their enhanced biological activity and stability. For instance, N,N-dimethylated α-amino acids are crucial motifs in the design of peptide-based drugs, where they can improve binding affinity and bioavailability .

1.2. Antiviral Drug Development

DMV has been identified as a potential building block for antiviral drugs. Research indicates that amino acids like L-valine, which is structurally related to DMV, play roles in enhancing the efficacy of antiviral agents by modulating immune responses and metabolic pathways . The ability of DMV to influence protein synthesis pathways makes it a candidate for further exploration in drug formulation.

Biochemical Research

2.1. Metabolic Engineering

In metabolic engineering, DMV is utilized to study and optimize amino acid production pathways. For example, Corynebacterium glutamicum strains engineered for high L-valine production have shown significant improvements when supplemented with DMV, leading to enhanced yields through optimized metabolic fluxes . This application is critical for developing efficient microbial cell factories that can produce essential amino acids sustainably.

2.2. Structural Biology

DMV's unique structural properties allow it to be incorporated into peptide sequences for structural studies. Its presence can stabilize peptide conformations, facilitating the determination of protein structures through techniques like X-ray crystallography and NMR spectroscopy . This application is vital for understanding protein function and interactions at a molecular level.

Agricultural Applications

3.1. Animal Nutrition

this compound is being explored as a feed additive in animal nutrition. Its role in improving amino acid profiles in animal diets can enhance growth performance and feed efficiency in livestock . Research has shown that L-valine supplementation can lead to better lactation performance in dairy cows and improved weight gain in poultry .

3.2. Plant Growth Promotion

Emerging studies suggest that DMV may also contribute to plant growth promotion when used as a nutrient supplement. Its application in fertilizers could potentially boost plant resilience and yield by enhancing nitrogen metabolism . This area requires further investigation to establish effective formulations and application methods.

Case Studies

Wirkmechanismus

The mechanism by which N,N-Dimethyl-L-Valine exerts its effects involves its interaction with specific molecular targets and pathways. It serves as a substrate for enzyme-catalyzed reactions, undergoing various biochemical transformations. The presence of the dimethylamino group enhances its reactivity and allows it to participate in a broad spectrum of reactions .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylglycine: Another dimethylated amino acid with similar properties but different applications.

N,N-Dimethylarginine: Known for its role as an inhibitor of nitric oxide synthase.

N,N-Dimethylphenylalanine: Used in the synthesis of peptides and proteins

Uniqueness: N,N-Dimethyl-L-Valine is unique due to its specific structure, which allows it to undergo a wide range of biochemical and physiological transformations. Its applications in peptide and protein synthesis, as well as its role as a synthetic intermediate in pharmaceutical synthesis, highlight its versatility and importance in scientific research .

Biologische Aktivität

N,N-Dimethyl-L-Valine is a derivative of the amino acid valine, characterized by the presence of two methyl groups attached to the nitrogen atom of the valine backbone. This modification significantly alters its biological activity and potential applications in various fields, including pharmaceuticals, biotechnology, and nutrition.

Chemical Structure and Properties

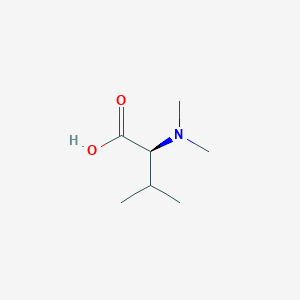

This compound can be represented structurally as follows:

This compound retains the essential features of L-valine but exhibits unique properties due to its methylation. The methyl groups influence solubility, steric hindrance, and interactions with biological targets.

1. Pharmacological Effects

This compound has been investigated for its potential pharmacological effects, particularly in relation to metabolic pathways and receptor interactions. It has been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism . This activation can enhance phagocytic activity in macrophages, thereby improving immune responses against pathogens .

2. Role in Amino Acid Metabolism

As a derivative of L-valine, this compound plays a role in amino acid metabolism. L-valine itself is an essential amino acid involved in protein synthesis and energy production. Its derivatives, including this compound, may exhibit enhanced bioavailability and metabolic efficiency . This is particularly relevant in animal nutrition, where such compounds can improve growth performance and feed efficiency .

Table 1: Summary of Biological Activities of this compound

Case Study: Immune Response Enhancement

In a study examining the immunological effects of this compound, researchers found that supplementation led to a significant increase in macrophage activity against drug-resistant pathogens. The compound's ability to modulate immune signaling pathways was highlighted as a key factor in enhancing the host's defense mechanisms .

Synthesis and Applications

The synthesis of this compound involves chemical modifications of L-valine. Recent advancements have focused on efficient methods for N-methylation using photocatalytic techniques . This has implications not only for the production of this compound but also for synthesizing other bioactive peptides.

Table 2: Synthesis Methods for this compound

Eigenschaften

IUPAC Name |

(2S)-2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451600 | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-32-0 | |

| Record name | N,N-Dimethyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?

A1: this compound acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).

- Resolving malic acid enantiomers: The Cu(II)/(this compound)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.

- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of this compound confirmed the existence of an this compound residue within the larger molecule [].

Q2: What are the advantages of using this compound in chiral separations compared to other methods?

A2: While the provided research doesn't directly compare this compound to other methods, some potential advantages can be inferred:

- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.

- Selectivity for α-hydroxy acids: The Cu(II)/(this compound)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].

- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.